An In-depth Technical Guide to Bromuconazole: Chemical Structure and Properties
An In-depth Technical Guide to Bromuconazole: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromuconazole is a broad-spectrum triazole fungicide extensively used in agriculture to protect a variety of crops from fungal diseases. As a member of the conazole class of fungicides, its primary mechanism of action involves the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and fungicidal action of bromuconazole. Detailed tables summarize its key quantitative data, and standardized experimental protocols for the determination of its properties are outlined. Furthermore, signaling pathways and logical relationships are visualized through diagrams to facilitate a deeper understanding of this important agricultural compound.
Chemical Structure and Identification
Bromuconazole, with the IUPAC name 1-[[4-bromo-2-(2,4-dichlorophenyl)tetrahydro-2-furanyl]methyl]-1H-1,2,4-triazole, is a complex synthetic molecule.[1] It is a chiral compound that exists as a mixture of cis and trans isomers, each of which can also exist as enantiomers, adding to its stereoisomeric complexity.[1]
Table 1: Chemical Identification of Bromuconazole
| Identifier | Value |
| IUPAC Name | 1-[[4-bromo-2-(2,4-dichlorophenyl)tetrahydro-2-furanyl]methyl]-1H-1,2,4-triazole[1] |
| CAS Number | 116255-48-2[1] |
| Molecular Formula | C₁₃H₁₂BrCl₂N₃O[2] |
| Molecular Weight | 377.06 g/mol [3] |
| Canonical SMILES | C1C(C(OC1(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)Br)[1] |
| InChI Key | HJJVPARKXDDIQD-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of bromuconazole are crucial for understanding its environmental fate, bioavailability, and formulation. It is a colorless, odorless crystalline powder.[4]
Table 2: Physicochemical Properties of Bromuconazole
| Property | Value |
| Melting Point | 84°C[5] |
| Boiling Point | 504.3°C at 760 mmHg[5] |
| Water Solubility | Moderately soluble[1] |
| Vapor Pressure | Low volatility[1] |
Experimental Protocols
Standardized protocols are essential for the accurate and reproducible determination of the physicochemical properties of chemical substances. The following sections outline the general methodologies based on internationally recognized guidelines.
Determination of Melting Point (OECD Guideline 102)
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state.[1][6][7][8]
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Principle: This method involves heating a small, powdered sample of the substance and observing the temperature range over which melting occurs.[1][6][7][8]
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Apparatus: A capillary tube melting point apparatus is commonly used.[1][6][8]
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Procedure:
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A small amount of finely powdered bromuconazole is packed into a capillary tube.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The temperature is gradually increased.
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The temperatures at which the substance begins to melt and at which it is completely molten are recorded to determine the melting range.
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Determination of Water Solubility (OECD Guideline 105)
Water solubility is a key parameter influencing the environmental distribution and bioavailability of a chemical.[4][5][9][10][11]
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Principle: The flask method is suitable for substances with solubilities above 10⁻² g/L. It involves dissolving the substance in water until saturation is reached at a constant temperature.[9][11]
-
Apparatus: A constant temperature water bath, flasks, and an analytical method for quantification (e.g., HPLC).
-
Procedure:
-
An excess amount of bromuconazole is added to a flask containing purified water.
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The flask is agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium.
-
The solution is then filtered or centrifuged to remove undissolved solid.
-
The concentration of bromuconazole in the clear aqueous phase is determined using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
-
Determination of Vapor Pressure (OECD Guideline 104)
Vapor pressure provides an indication of a substance's volatility.[3][12][13][14]
-
Principle: The gas saturation method is a common technique. A stream of inert gas is passed through or over the substance at a known flow rate, becoming saturated with its vapor. The amount of substance transported by the gas is then determined.[3][12][13]
-
Apparatus: A gas saturation apparatus, including a temperature-controlled chamber, a gas flow meter, and a trapping system.
-
Procedure:
-
A sample of bromuconazole is placed in the saturation chamber, maintained at a constant temperature.
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An inert gas (e.g., nitrogen) is passed through the chamber at a known, slow flow rate.
-
The vapor-saturated gas is passed through a trap (e.g., a sorbent tube) to collect the bromuconazole.
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The amount of bromuconazole collected in the trap is quantified analytically.
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The vapor pressure is calculated from the amount of substance collected, the volume of gas passed, and the temperature.
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Mechanism of Action and Signaling Pathway
Bromuconazole, like other triazole fungicides, acts as a sterol biosynthesis inhibitor (SBI).[1] Specifically, it targets and inhibits the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth.
Caption: Mechanism of action of bromuconazole.
Synthesis and Metabolism
The commercial synthesis of bromuconazole is a multi-step process. It generally involves the preparation of key intermediates, such as 2,4-dichlorophenyl compounds and tetrahydrofuran (B95107) derivatives.[1] These intermediates are then coupled through a series of reactions, including alkylation, halogenation, and cyclization, to form the final active ingredient.[1]
In biological systems, bromuconazole undergoes metabolism, primarily in the liver. Studies have shown that the cytochrome P450 enzyme system, specifically the CYP3A subfamily, is responsible for its biotransformation.[9][12] The main metabolic pathway involves the hydroxylation of the dichlorophenyl ring.[9][12]
Caption: Simplified workflow of bromuconazole metabolism.
Toxicological and Environmental Considerations
Bromuconazole exhibits moderate mammalian toxicity.[1] Long-term or repeated exposure may have effects on the liver, potentially leading to tissue lesions and impaired function.[4] Environmentally, it can be persistent in soil and aquatic systems depending on local conditions.[1] It is also highly toxic to aquatic organisms.[4]
Analytical Methods
The determination of bromuconazole residues in various matrices, such as food, water, and soil, is crucial for regulatory monitoring and risk assessment. Common analytical techniques include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for the quantification of bromuconazole in various samples.
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Also used for the determination of bromuconazole residues, particularly in less polar matrices.
A general workflow for the analysis of bromuconazole residues in a solid matrix like soil would involve:
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Extraction: The soil sample is extracted with an appropriate solvent mixture (e.g., methanol/water) to isolate the bromuconazole.
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Cleanup: The extract may be purified using techniques like solid-phase extraction (SPE) to remove interfering substances.
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Analysis: The purified extract is then injected into an LC-MS/MS or GC-MS/MS system for separation and quantification.
Conclusion
Bromuconazole is an effective fungicide with a well-defined mechanism of action. Its chemical and physical properties dictate its environmental behavior and the analytical methods required for its detection. A thorough understanding of its structure, properties, and biological interactions is essential for its safe and effective use in agriculture and for the continued development of new fungicidal agents. This guide provides a foundational resource for professionals engaged in research and development in these areas.
References
- 1. laboratuar.com [laboratuar.com]
- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 3. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 4. filab.fr [filab.fr]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 9. laboratuar.com [laboratuar.com]
- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 11. oecd.org [oecd.org]
- 12. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com.sg]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
